![molecular formula C18H14N2S2 B5427905 2-[(2-Phenylethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B5427905.png)
2-[(2-Phenylethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Phenylethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a thiophene ring, a phenylethylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-bromo-3-nitropyridine and thiophene-2-carbaldehyde.
Introduction of the Phenylethylsulfanyl Group: This step involves the nucleophilic substitution of the bromine atom in the pyridine ring with a phenylethylsulfanyl group, typically using a thiol reagent under basic conditions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the thiophene and pyridine rings make this compound suitable for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The phenylethylsulfanyl group may enhance the compound’s binding affinity to these targets, while the thiophene and pyridine rings contribute to its electronic properties and overall stability.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-phenylthiophene and 2-thiophenecarbonitrile share structural similarities with 2-[(2-Phenylethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile.
Pyridine Derivatives: Compounds like 2-phenylpyridine and 2-pyridinecarbonitrile also exhibit similar structural features.
Uniqueness
This compound is unique due to the combination of its phenylethylsulfanyl group, thiophene ring, and carbonitrile group, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S2/c19-13-15-8-9-16(17-7-4-11-21-17)20-18(15)22-12-10-14-5-2-1-3-6-14/h1-9,11H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDYCLBYZMQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone](/img/structure/B5427824.png)
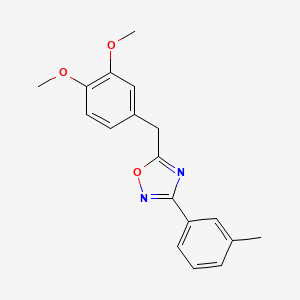
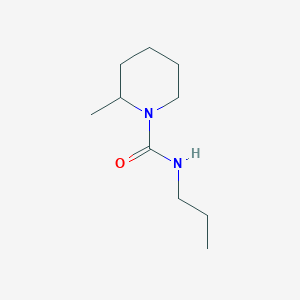
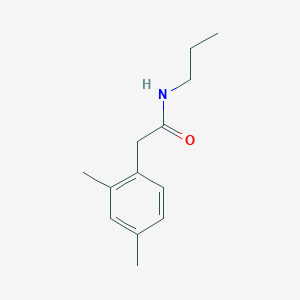
![N-ethyl-5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5427855.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5427859.png)
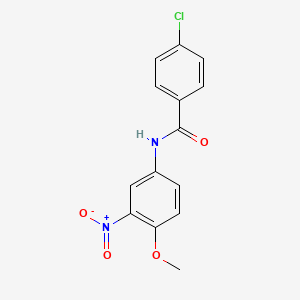
![2-pyridin-3-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5427864.png)
![2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5427867.png)
![2-methyl-N-(5-{[(3-pyridinylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5427875.png)
![1-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5427878.png)
![(2S,4S,5R)-1,2-dimethyl-5-(2-methylphenyl)-4-[(5-methylpyrazin-2-yl)methylcarbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
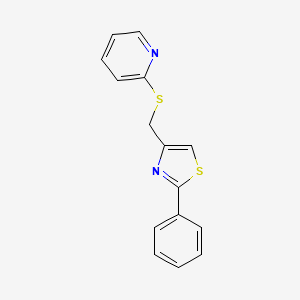
![N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-5-(methylsulfanylmethyl)furan-2-carboxamide](/img/structure/B5427936.png)
